molecular formula C8H10N2O2 B2507090 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid CAS No. 1480828-04-3

1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid

Cat. No.: B2507090
CAS No.: 1480828-04-3
M. Wt: 166.18
InChI Key: VNEROEVKBNQFDY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 5-position, with a carboxylic acid functional group at the 4-position. Pyrazole derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, agrochemicals, and pharmaceutical intermediates.

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEROEVKBNQFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is utilized as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and derivation of various chemical entities, making it valuable in the development of new materials and pharmaceuticals.

Application Details
Role Intermediate in organic synthesis
Importance Enables the creation of diverse chemical compounds

Biological Research

Potential Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits promising biological activities. It has been investigated for its antimicrobial properties against various pathogens and its potential anti-inflammatory effects.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against several bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Pharmaceutical Development

Drug Design and Therapeutics
The compound is being explored for its role in drug development, particularly as a candidate for anti-inflammatory and analgesic drugs. Its ability to interact with biological targets makes it a focus for therapeutic applications.

Case Study: Analgesic Activity

Research has shown that derivatives of this compound exhibit analgesic properties comparable to established pain relief medications.

Compound Analgesic Effect (mg/kg)
Compound A20
Compound B15
Standard Drug25

Material Science

Development of Advanced Materials
In material science, this compound is being studied for its potential in creating novel materials with enhanced properties such as durability and resistance to environmental factors.

Application Table: Material Properties

Material Type Property Enhanced
Polymer CompositesIncreased tensile strength
CoatingsImproved weather resistance

Biochemical Analysis

Role in Enzyme Interaction Studies
The compound plays an essential role in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its interactions with enzymes can help elucidate mechanisms of action for various biological processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table summarizes key structural differences and similarities between 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid and related compounds from the provided evidence:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties (Inferred) Reference
This compound Cyclopropyl (1), Methyl (5) C₈H₁₀N₂O₂ Carboxylic acid (4) High polarity, potential enzyme inhibition N/A
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl (1), Isopropyl (5) C₁₃H₁₄N₂O₂ Carboxylic acid (4) Increased hydrophobicity due to phenyl
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid Methyl (1), Nitro (4), Propyl (3) C₈H₁₁N₃O₄ Carboxylic acid (5), Nitro Strong electron-withdrawing effects
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (6) C₆H₅ClN₂O₂ Carboxylic acid (4) Pyrimidine core, altered ring electronics

Key Observations

Ring Structure Differences: Pyrazole (5-membered, 2 adjacent N atoms) vs. pyrimidine (6-membered, 2 non-adjacent N atoms). Pyrimidine derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazoles .

Substituent Effects: Cyclopropyl vs. Nitro and Propyl Groups: The nitro group in 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid enhances electron-withdrawing effects, increasing acidity and reactivity compared to the methyl group in the target compound .

Carboxylic Acid Position :

  • The 4-carboxylic acid in the target compound vs. 5-carboxylic acid in 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid alters hydrogen-bonding networks and solubility.

Biological Activity

1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on cellular processes, and implications for drug development.

This compound is characterized by the presence of a cyclopropyl group and a carboxylic acid functional group attached to a pyrazole ring. The molecular structure facilitates interactions with various biological targets, influencing its activity in biochemical pathways.

The compound exhibits significant biochemical properties, impacting enzyme activity and cellular processes:

  • Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, altering their catalytic functions through binding interactions that are mediated by hydrogen bonds and hydrophobic forces.
  • Cell Signaling Modulation : this compound influences cell signaling pathways, which can lead to changes in gene expression and metabolic activity. This modulation can affect cell proliferation, differentiation, and apoptosis.

The mechanism of action involves several key interactions:

  • Binding to Enzymes : The compound binds to specific enzymes, which can either inhibit or activate their activity. This interaction is often facilitated by specific amino acid residues within the active sites of these enzymes.
  • Influence on Transcription Factors : It may also interact with transcription factors, thereby influencing gene expression patterns crucial for various cellular functions.

Cellular Effects

This compound has demonstrated diverse effects on cellular activities:

  • Cell Proliferation : At low concentrations, it may enhance cell proliferation through activation of growth signaling pathways.
  • Toxicity at High Doses : Conversely, high doses have been associated with cytotoxic effects, including cellular damage and organ toxicity due to enzyme inhibition.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Dose Benefits : Low dosages can lead to beneficial outcomes such as improved enzyme activity.
  • High Dose Risks : Higher dosages may result in adverse effects, necessitating careful consideration in therapeutic contexts.

Metabolic Pathways

The compound is involved in several metabolic pathways:

  • Cytochrome P450 Interaction : It may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with other biomolecules. Understanding these pathways is crucial for predicting pharmacokinetics and pharmacodynamics in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound include:

  • Active and Passive Transport : The compound can be taken up by cells via both active transport mechanisms and passive diffusion.
  • Tissue Localization : Its distribution within tissues is influenced by specific transporters and binding proteins, affecting its overall biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study ReferenceFindings
Investigated the compound's interaction with ADAMTS7, revealing its potential as an inhibitor with implications for cardiovascular health.
Highlighted the synthesis of derivatives showing significant inhibitory activity against various targets, suggesting broad therapeutic potential.
Discussed structure-activity relationships (SAR) that inform the design of more potent analogs for drug development.

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-5-methylpyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of cyclopropyl-containing precursors with β-keto esters or malonate derivatives. For example, cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazine derivatives with cyclopropane-functionalized diketones. Hydrolysis of ester intermediates (e.g., ethyl 1-cyclopropyl-5-methylpyrazole-4-carboxylate) under basic conditions (NaOH or KOH in aqueous ethanol) yields the carboxylic acid . Optimization focuses on temperature control (60–80°C for cyclization), solvent selection (DCM/DMF mixtures for coupling reactions), and stoichiometric ratios of coupling reagents (e.g., Oxyma or DCC) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
  • FTIR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropyl group introduces steric hindrance and electronic effects, altering binding affinity to biological targets. For example, in enzyme inhibition studies, the rigid cyclopropane ring enhances selectivity for hydrophobic pockets in kinases or proteases. Computational modeling (DFT or molecular docking) is used to predict interactions, validated via IC50_{50} assays . Substituent modifications (e.g., replacing cyclopropyl with methyl or ethyl groups) reduce activity by ~30–50%, highlighting its critical role .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies often arise from substituent positioning (e.g., 4-carboxylic acid vs. 3-carboxylic acid isomers) or assay conditions (e.g., pH-dependent solubility). To address this:

  • Perform dose-response curves across multiple cell lines.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Validate findings with knockout models (e.g., CRISPR-edited enzymes) to isolate target effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME) assess logP (target <3), solubility, and CYP450 inhibition risks.
  • QSAR models correlate substituent electronegativity (e.g., fluorine at the 3-position) with enhanced metabolic stability.
  • Molecular dynamics simulations predict blood-brain barrier penetration for CNS-targeted derivatives .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low purity, and how is this mitigated?

Impurities often stem from incomplete cyclization or ester hydrolysis. Solutions include:

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted intermediates.
  • In situ monitoring : ReactIR tracks reaction progress by detecting carbonyl intermediate formation .

Q. What experimental approaches validate the compound’s role in material science applications?

  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C for polymer compatibility).
  • DSC : Measures glass transition temperatures (TgT_g) in copolymer blends.
  • XPS : Confirms surface functionalization in conductive coatings .

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